2-Chloro-N-(3-isoxazolyl)isonicotinamide
Description
Properties
IUPAC Name |
2-chloro-N-(1,2-oxazol-3-yl)pyridine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3O2/c10-7-5-6(1-3-11-7)9(14)12-8-2-4-15-13-8/h1-5H,(H,12,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRWGYCJQPCTABK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)NC2=NOC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Amidation via 2-Chloronicotinoyl Chloride and 3-Isoxazolylamine
A common and direct method involves reacting 2-chloronicotinoyl chloride with 3-isoxazolylamine under basic or neutral conditions to form the amide bond. The process typically follows these steps:
- Reagents and Conditions:
- 2-chloronicotinoyl chloride is prepared or commercially obtained.
- 3-isoxazolylamine is dissolved in an appropriate solvent such as dichloromethane or ethanol.
- A base such as triethylamine or sodium bicarbonate is added to neutralize HCl generated.
- The reaction is carried out at low temperature (0–5 °C) initially, then allowed to warm to room temperature.
- Work-up:
- The reaction mixture is quenched with water.
- The product is extracted into organic solvents.
- Purification is performed by recrystallization or chromatography.
- Yields:
- Moderate to good yields (60–85%) are typically reported.
This method is straightforward and widely used due to the availability of starting materials and mild reaction conditions.
Coupling via Activated Esters or Carbodiimide-Mediated Condensation
Another approach involves coupling 3-isoxazolylcarboxylic acid derivatives with 2-chloronicotinamide or related amines using coupling reagents such as:
- EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)
- HBTU (O-Benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate)
- DIPEA (N,N-Diisopropylethylamine) as base
- The acid derivative is activated by EDCI or HBTU in the presence of DIPEA.
- The amine component (3-isoxazolylamine or its analog) is added.
- The reaction is stirred at room temperature or slightly elevated temperatures for several hours.
- The product is isolated by aqueous work-up and purified.
This method offers high selectivity and yields (up to 87%) and is suitable for sensitive substrates.
Stepwise Synthesis via Cyanomethyl Ketones and Cyclization
Advanced synthetic routes reported in literature involve multi-step sequences starting from pinacolone derivatives and leading to isoxazole-substituted nicotinamides:
- Step 1: Condensation of pinacolone derivatives with oxalic acid diethyl ester in the presence of sodium hydride to form substituted intermediates.
- Step 2: Oximation with hydroxylamine hydrochloride and cyclization to isoxazole rings.
- Step 3: Conversion of esters to ketonitriles using methyl lithium and acetonitrile.
- Step 4: Coupling of ketonitriles with aryldiazonium salts to introduce the isoxazolyl moiety.
- Step 5: Final condensation with 3-chlorophenyl amines or related compounds to form the target amide.
This approach is valuable for generating diverse analogues with modifications on the isoxazole and pyridine rings, providing a platform for structure-activity relationship studies.
Data Table: Summary of Preparation Methods
| Method | Key Reagents | Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| Amidation with acid chloride | 2-chloronicotinoyl chloride, 3-isoxazolylamine, base (TEA) | 0–25 °C, solvent: DCM or EtOH | 60–85 | Simple, direct, scalable |
| Carbodiimide-mediated coupling | 3-isoxazolylcarboxylic acid, EDCI/HBTU, DIPEA | RT to 50 °C, solvent: DMF or DCM | 70–87 | High selectivity, mild conditions |
| Multi-step cyanomethyl ketone route | Pinacolone derivatives, hydroxylamine, MeLi, aryldiazonium salts | Varied, reflux, inert atmosphere | 30–87 | Complex, allows structural diversity |
Research Findings and Optimization Notes
- Substitution Effects: The position and nature of substituents on the isoxazole and pyridine rings significantly influence reaction yields and biological activity. For example, chloro substitution at the 2-position of the pyridine ring is crucial for activity and synthetic accessibility.
- Solvent Choice: Ethanol and DMF are preferred solvents for amidation and coupling steps due to their polarity and ability to dissolve both reactants and bases.
- Base Selection: Triethylamine and sodium ethoxide are commonly used bases that facilitate amidation and cyclization steps without causing side reactions.
- Temperature Control: Reflux conditions often improve reaction rates and yields but require careful monitoring to avoid decomposition.
- Purification: Recrystallization from ethanol/DMF mixtures is effective for isolating pure products.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-(3-isoxazolyl)isonicotinamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state.
Cycloaddition Reactions: The isoxazole ring can undergo cycloaddition reactions, forming new heterocyclic compounds.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups, while cycloaddition reactions can produce complex heterocyclic structures .
Scientific Research Applications
2-Chloro-N-(3-isoxazolyl)isonicotinamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential antibacterial and antifungal properties.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Chloro-N-(3-isoxazolyl)isonicotinamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, disrupting their metabolic processes and leading to antibacterial activity . The exact molecular pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
2-Chloro-N-(3-chlorophenyl)isonicotinamide
- CAS No.: 588694-31-9
- Molecular Formula : C12H7Cl2N2O
- Molecular Weight : 282.10 g/mol
- Key Features : The N-substituent is a 3-chlorophenyl group. This compound is used in industrial and scientific research, as indicated in its Safety Data Sheet (SDS) .
- Regulatory Status : Classified under UN GHS revision 8 for hazardous chemical handling .
2-Chloro-N-(3-chloro-benzyl)-isonicotinamide
- Molecular Formula : C13H10Cl2N2O
- Molecular Weight : 281.14 g/mol
2-Chloro-N-(3-methoxyphenyl)isonicotinamide
2-Chloro-N-(3-methylbenzyl)isonicotinamide
- CAS No.: 954217-83-5
- Molecular Formula : C14H13ClN2O
- Molecular Weight : 260.72 g/mol
- Key Features : The 3-methylbenzyl substituent increases steric bulk, which could influence binding interactions in biological systems .
Structural and Functional Analysis
Substituent Effects
- Chlorine at 2-Position : Enhances electrophilicity of the pyridine ring, facilitating nucleophilic substitution reactions.
- Isoxazole vs. Phenyl/Benzyl Groups :
- Isoxazole : A five-membered aromatic ring with one oxygen and one nitrogen atom. This heterocycle may confer metabolic stability and hydrogen-bonding capacity, differing from purely hydrophobic phenyl/benzyl groups .
- Phenyl/Benzyl : Provide planar aromatic systems that favor π-π stacking interactions, commonly exploited in drug design.
Physicochemical Properties (Inferred)
<sup>*</sup>Calculated using fragment-based methods (e.g., Crippen’s method).
Research and Industrial Relevance
While direct studies on this compound are absent in the provided evidence, its analogs highlight trends:
- Synthetic Utility : Chlorinated isonicotinamides serve as intermediates in polymer synthesis (e.g., polyimides via anhydride formation, as seen in 3-chloro-N-phenyl-phthalimide derivatives ).
- Biological Potential: Structural similarities to agrochemicals (e.g., isoxazole-containing fungicides) suggest possible pesticidal applications .
Biological Activity
2-Chloro-N-(3-isoxazolyl)isonicotinamide is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound includes a chloro group and an isoxazole moiety attached to an isonicotinamide framework. This configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to modulate various biochemical pathways. It has been shown to interact with:
- Phosphodiesterase Type 4 (PDE4) : Selectively inhibiting PDE4 can lead to reduced production of tumor necrosis factor (TNF), making it useful in treating inflammatory conditions such as asthma and chronic obstructive pulmonary disease (COPD) .
- Cell Signaling Pathways : The compound may influence pathways involving cyclic adenosine monophosphate (cAMP), which plays a crucial role in numerous cellular processes .
Biological Activity and Therapeutic Applications
Research indicates that this compound exhibits several biological activities:
- Anti-inflammatory Effects : By inhibiting PDE4, the compound reduces inflammatory responses, which can be beneficial in treating respiratory diseases .
- Anticancer Properties : Studies have suggested potential applications in oncology, particularly in reducing metastasis in cancer models .
- Antiviral Activity : Preliminary research indicates that it may protect cells against viral infections by inhibiting viral replication .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Effect | References |
|---|---|---|
| Anti-inflammatory | PDE4 inhibition, reduced TNF production | |
| Anticancer | Decreased metastasis in cancer models | |
| Antiviral | Inhibition of viral replication |
Case Studies
-
Inflammatory Disease Model :
A study demonstrated that administration of this compound significantly reduced pulmonary eosinophilia in a primate model of asthma, highlighting its potential as an anti-asthmatic agent . -
Cancer Metastasis :
In experiments with MIA PaCa-2 pancreatic cancer cells, treatment with the compound resulted in a marked reduction in both local and distant spread when administered at a dose of 10 mg/kg . -
Viral Infection Protection :
The compound was shown to effectively protect permissive cells from Middle East respiratory syndrome coronavirus (MERS-CoV) by inhibiting viral RNA replication, suggesting its utility as a therapeutic agent against certain viral infections .
Q & A
Q. Methodological Approach :
- Dose-response curves : Establish EC₅₀ values across multiple models.
- Control experiments : Include isoxazole-free analogs to isolate pharmacological contributions.
- Meta-analysis : Apply statistical tools (e.g., ANOVA) to harmonize datasets .
Which spectroscopic and crystallographic methods are most effective for characterizing this compound?
Q. Basic
- X-ray crystallography : SHELXL software is widely used for structure refinement, particularly for resolving hydrogen-bonding networks and torsion angles . For polymorph screening, compare powder XRD patterns with known isonicotinamide forms (e.g., monoclinic vs. triclinic) .
- NMR spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., chloro and isoxazolyl groups). Key shifts:
- Isoxazolyl protons: δ 8.3–8.5 ppm (¹H).
- Pyridine carbons: δ 150–160 ppm (¹³C).
Advanced Tip : Pair solid-state NMR with DFT calculations to validate crystal packing .
What experimental design considerations are critical when studying pharmacokinetics in animal models?
Q. Advanced
- Species selection : Rodents (e.g., rats) are cost-effective for preliminary ADME studies, while larger animals (e.g., pigs) better predict human metabolic clearance .
- Dosing routes : Intravenous administration avoids first-pass metabolism, enabling accurate bioavailability calculations.
- Analytical methods : Use LC-MS/MS to detect metabolites (e.g., hydrolyzed isonicotinic acid derivatives) at low concentrations (LOQ < 1 ng/mL) .
Q. Validation Strategy :
- External test sets : Use compounds like levulinic acid or saccharin to assess model generalizability .
- Uncertainty quantification : Apply Monte Carlo simulations to confidence intervals.
What are the challenges in crystallographic refinement of this compound, and how does software choice impact accuracy?
Q. Advanced
- Disorder modeling : Flexible isoxazolyl groups may require multi-conformer refinement in SHELXL .
- Hydrogen bonding : Dual N–H⋯O interactions (common in acetamide derivatives) necessitate high-resolution data (<1.0 Å) .
- Software comparison : SHELXL outperforms generic refinement tools in handling twinned crystals, with R-factor convergence typically <5% .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
